[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
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Description
“[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol” is a chemical compound with the molecular formula C9H15IO2 . It has an average mass of 282.12 Da and a monoisotopic mass of 252.001099 Da . The compound is also known by its IUPAC name, (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol .
Molecular Structure Analysis
The molecular structure of this compound is based on a bicyclic system, specifically a 2-oxabicyclo[2.2.2]octane core, which is a type of ether. Attached to this core is a iodomethyl group and a methanol group .Scientific Research Applications
Chiral Block Synthesis
Gimalova et al. (2012) discussed the synthesis of chiral blocks using compounds structurally related to [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol. They explored the oxidation of methyl groups in related compounds, leading to the creation of chiral blocks like methyl cyclohexenecarboxylate, which has potential applications in asymmetric synthesis and medicinal chemistry (Gimalova et al., 2012).
Synthetic Methodology and Stereochemistry
Wojaczyńska et al. (2012) studied the reaction of methanols similar to [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol. Their research focused on the stereoselective ring expansion to novel 2-azabicyclo[3.2.1]octane systems, showing the compound's relevance in creating complex bicyclic structures with specific stereochemistry (Wojaczyńska et al., 2012).
Iodocyclization in Organic Synthesis
Nichols (2003) explored cationic iodocyclization of derivatives similar to [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol, focusing on the formation of fused and bridged oxabicyclooctane systems. This method illustrates the compound's utility in synthesizing structurally complex molecules, which is significant in organic synthesis and pharmaceuticals (Nichols, 2003).
Organotellurium Chemistry
Research by Borecka et al. (1995) involved reactions with compounds structurally related to [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol in organotellurium chemistry. They demonstrated how these compounds can participate in unique chemical transformations, highlighting their potential in developing new organometallic reactions (Borecka et al., 1995).
Co-Crystal Formation and Phase Transitions
Ning et al. (2014) studied the co-crystal formation of structures similar to [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol, focusing on the phase transitions at various temperatures. This research is pertinent in material science for understanding the properties of co-crystals and their potential applications in pharmaceuticals and electronics (Ning et al., 2014).
properties
IUPAC Name |
[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEALHABOKQCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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